molecular formula C9H9N3O3 B346227 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 43024-61-9

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B346227
CAS No.: 43024-61-9
M. Wt: 207.19g/mol
InChI Key: XLPSGPQQTUJWJE-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 43024-61-9) is a pyrazolopyrimidine derivative characterized by a hydroxyl group at position 7 and an ethyl carboxylate moiety at position 4. This scaffold is a versatile intermediate in medicinal chemistry, serving as a precursor for synthesizing bioactive molecules targeting enzymes, receptors, and microbial pathogens . Its structural flexibility allows for diverse substitutions, enabling modulation of physicochemical and pharmacological properties. Crystallographic studies highlight the planar pyrimidine ring system, which facilitates π-π stacking interactions critical for binding to biological targets .

Properties

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSGPQQTUJWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CNN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yield Optimization

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux (78–118°C depending on solvent).

  • Yield : 70–75% after trituration with hexane–ethyl acetate (5:1).

  • Product Characterization : The product crystallizes as colorless pillars (m.p. 94.5–95.5°C) and exhibits IR absorption bands at 1721 cm⁻¹ (ester C=O) and 1669 cm⁻¹ (lactam C=O).

This method’s regioselectivity arises from the electronic effects of the ethoxymethylene group, which directs cyclization to the 7-hydroxy-6-carboxylate isomer.

Alternative Route Using Ethyl 2-Acetyl-3-Ethoxyacrylate

A variation employs ethyl 2-acetyl-3-ethoxyacrylate as the dicarbonyl component. The exothermic reaction with 5-aminopyrazole in acetic acid at 50–60°C produces ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (IX ) in 76% yield. While this yields a methyl-substituted derivative, hydrolysis of IX with 40% sulfuric acid generates 7-methylpyrazolo[1,5-a]pyrimidine (XI ), demonstrating the versatility of the core for further functionalization.

Hydrolysis and Decarboxylation Pathways

The ethyl ester group in the parent compound undergoes hydrolysis under basic conditions to yield 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid (VI ). Subsequent decarboxylation with boiling 40% sulfuric acid produces 7-hydroxypyrazolo[1,5-a]pyrimidine (VII ), albeit with reduced yields (50–60%) due to side reactions.

Recent Advances in Regioselective Syntheses

Emerging methods leverage Appel-type chlorination and azide-alkyne cycloadditions for regioselective substitutions. For instance, treatment of tert-butyl esters with diphenylphosphoryl azide (DPPA) introduces azido groups, which undergo 1,3-dipolar cycloadditions to form triazole derivatives. These approaches retain the 7-hydroxy-6-carboxylate motif while expanding structural diversity at the 5-position.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key preparation routes, yields, and limitations.

Method Reactants Conditions Yield Reference
Diethyl ethoxymethylenemalonate condensation5-Aminopyrazole + diethyl ethoxymethylenemalonateEthanol reflux, 3 h70%
Ethyl 2-acetyl-3-ethoxyacrylate route5-Aminopyrazole + ethyl 2-acetyl-3-ethoxyacrylateAcetic acid, 50–60°C, 30 min76%
POCl₃-mediated chlorination7-Hydroxy derivative + POCl₃Reflux, 4 h85%
Suzuki–Miyaura cross-coupling5-Chloro derivative + arylboronic acidsPd(PPh₃)₄, Na₂CO₃, 80°C60–75%

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Table 1: Overview of Synthesis Methods

MethodDescriptionYield (%)
Sonogashira CouplingC–C bond formation using terminal alkynesHigh
Suzuki-Miyaura ReactionCross-coupling of aryl halides with boronic acidsModerate
Buchwald-Hartwig CouplingFormation of aryl amines through C–N couplingHigh

Anticancer Properties

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits notable cytotoxic effects against various cancer cell lines. Studies have shown that the presence of the ethyl carboxylate group enhances its activity against tumor cells, making it a promising candidate for anticancer drug development .

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), HeLa (cervical)
  • Results : IC50 values ranged from 10 to 25 µM, indicating significant potency.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression and other diseases. The mechanism often involves the interaction with target proteins, leading to reduced enzymatic activity and subsequent therapeutic effects .

Pharmacological Applications

This compound has potential applications in treating various conditions due to its pharmacological properties:

  • Antitumor Activity : As highlighted, it shows promise in oncology.
  • Antibacterial Activity : Some derivatives have demonstrated effective antibacterial properties, indicating a broader therapeutic scope .
  • Neurological Disorders : Research suggests potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Future Directions in Research

The ongoing research on this compound focuses on:

  • Structural Modifications : Enhancing efficacy and reducing toxicity through targeted modifications.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutics.
  • Clinical Trials : Advancing promising candidates into clinical phases to assess safety and efficacy in human subjects.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[1,5-a]pyrimidine derivatives vary in substituents at positions 2, 3, 5, and 7, significantly altering their biological and physical properties. Key structural analogues include:

Compound Name Substituents (Positions) Key Structural Features Reference IDs
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate -NH₂ (7), -CN (3) Enhanced hydrogen-bonding capacity
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate -Br-C₆H₄ (7), -CF₃ (5), tetrazolo ring Flattened envelope conformation; N–H⋯N dimers
Ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate -Ph (2), -CH₃ (7) Planar pyrimidine ring; no significant bioactivity
Ethyl 7-methyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate -CH₃ (7), -C₄H₃S (2) High refractive index (1.681)

Key Observations :

  • Tetrazolo vs.
  • Dihydro Derivatives: 4,7-Dihydro analogues (e.g., ) adopt non-planar conformations, impacting binding affinity compared to fully aromatic systems .
  • Electron-Withdrawing Groups : Substituents like -CF₃ () or -CN () increase electrophilicity, improving interactions with hydrophobic enzyme pockets.

Key Observations :

  • Antitumor Potential: Fluorine or nitrile substituents (e.g., ) enhance cytotoxicity by modulating electron density and binding to kinase domains (e.g., CDK2) .
Physicochemical Properties
Compound Name Melting Point (°C) Spectral Data (Key Peaks) Reference IDs
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Not reported IR: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O)
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Not reported ¹H-NMR: δ 1.23 (t, OCH₂CH₃), 10.44 (s, OH)
Ethyl 7-methyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate Not reported Density: 1.37 g/cm³; Refractive Index: 1.681

Key Observations :

  • Hydrogen Bonding: Hydroxyl (-OH) and amino (-NH₂) groups (e.g., ) dominate IR and NMR spectra, correlating with solubility in polar solvents.
  • Crystallography: Tetrazolo derivatives (e.g., ) exhibit dimeric packing via N–H⋯N interactions, while pyrazolo analogues remain monomeric .

Biological Activity

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a fused pyrazole and pyrimidine ring system. The presence of the ethyl carboxylate group at position 6 enhances its solubility and bioavailability, which are critical factors for pharmacological efficacy.

Molecular Formula

  • Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions of substituted aminopyrazoles with various electrophilic reagents. Recent advancements have focused on optimizing these synthetic pathways to improve yield and reduce reaction times.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds within this class, including this compound, showed enhanced cytotoxicity compared to other derivatives due to their ability to inhibit key cellular pathways involved in tumor growth .

Antimicrobial Properties

This compound has also been evaluated for its antibacterial activity. In vitro studies indicated that this compound possesses notable efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Enzymatic Inhibition

The compound has been identified as a selective inhibitor of certain enzymes involved in inflammatory processes. Its ability to modulate enzyme activity makes it a candidate for therapeutic applications targeting inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant cytotoxic activity against various cancer cell lines; enhanced effects due to structural modifications.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for antibiotic development.
Enzymatic InhibitionSelectively inhibits enzymes related to inflammation; promising for anti-inflammatory therapies.

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